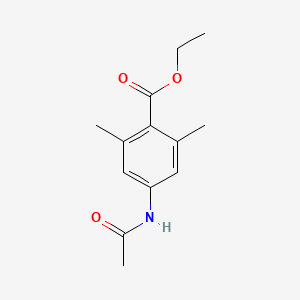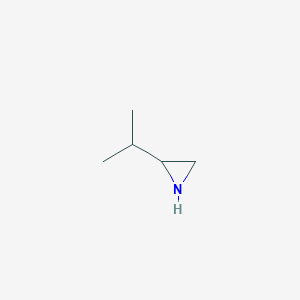
2-(Propan-2-yl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, which makes them highly reactive and useful in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropyl-aziridine can be synthesized through several methods. One common approach involves the reaction of isopropylamine with ethylene oxide under basic conditions. Another method includes the cyclization of N-isopropyl-2-chloroethylamine using a strong base like sodium hydride. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, 2-isopropyl-aziridine can be produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: These reactions involve the attack of nucleophiles on the aziridine ring, leading to the formation of open-chain amines.
Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to form secondary amines.
Substitution Reactions: Substitution at the nitrogen atom or the carbon atoms of the aziridine ring can be achieved using appropriate reagents.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Open-Chain Amines: Resulting from nucleophilic ring-opening reactions
N-Oxides: Formed through oxidation
Secondary Amines: Produced via reduction
Scientific Research Applications
2-Isopropyl-aziridine has found applications in various fields of scientific research:
Mechanism of Action
The high ring strain of 2-isopropyl-aziridine makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various biologically active molecules. The presence of the isopropyl group can influence the reactivity and selectivity of these reactions. In biological systems, 2-isopropyl-aziridine can interact with thiol groups in proteins, leading to modifications that affect protein function .
Comparison with Similar Compounds
Aziridine: The parent compound with no substituents on the ring.
2-Methyl-Aziridine: Similar structure with a methyl group instead of an isopropyl group.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity.
Uniqueness of 2-Isopropyl-Aziridine: The presence of the isopropyl group in 2-isopropyl-aziridine provides unique steric and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
13639-42-4 |
|---|---|
Molecular Formula |
C5H11N |
Molecular Weight |
85.15 g/mol |
IUPAC Name |
2-propan-2-ylaziridine |
InChI |
InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3 |
InChI Key |
JHTQHOGTBDMULK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
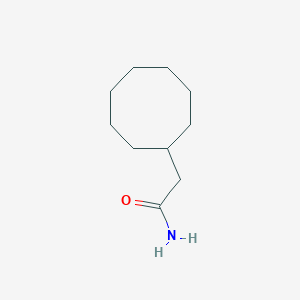
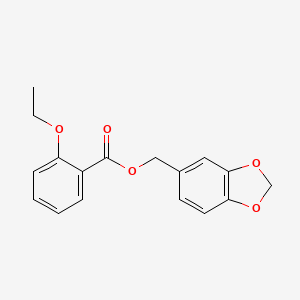
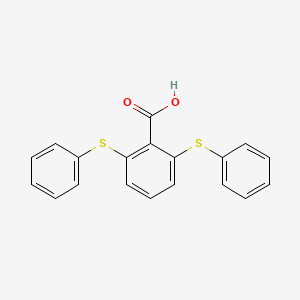
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)

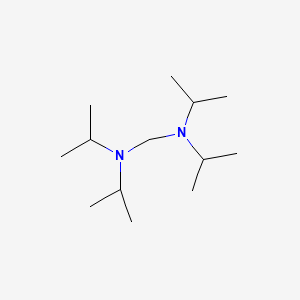

![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
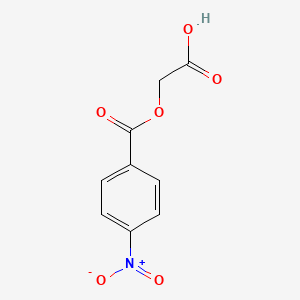
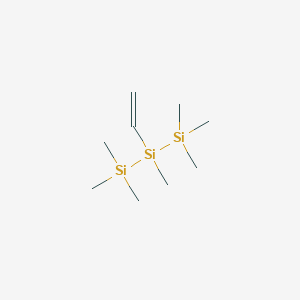
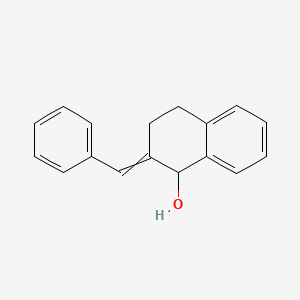
![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
